molecular formula C9H13NO2 B3352581 Ethyl 1-methyl-1H-pyrrole-2-acetate CAS No. 49669-45-6

Ethyl 1-methyl-1H-pyrrole-2-acetate

Cat. No. B3352581
M. Wt: 167.2 g/mol
InChI Key: OORBYQVSQSXKRG-UHFFFAOYSA-N
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Patent
US04136097

Procedure details

In a flask is placed 9.72 grams (120 mmol) N-methyl pyrrole and 158 mg (.016 mmole; 1.5 mol%) Cu(acetylacetonate)2, abbreviated herein as "Cu(acac)2 ". The mixture is heated to 50° C. after which a few drops of the 4.56 grams (40 mmol) ethyl diazoacetate are added with stirring. Nitrogen gas is evolved after about 1 minute and the mixture darkens, whereupon the remainder of the ethyl diazoacetate is added drop by drop over a period of 15 minutes. The reaction mixture is then heated and stirred for a further 45 minutes to insure completion of the reaction.
Quantity
9.72 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(acetylacetonate)2
Quantity
158 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(acac)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.56 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[N+](=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])=[N-]>>[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]

Inputs

Step One
Name
Quantity
9.72 g
Type
reactant
Smiles
CN1C=CC=C1
Step Two
Name
Cu(acetylacetonate)2
Quantity
158 mg
Type
reactant
Smiles
Step Three
Name
Cu(acac)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4.56 g
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask is placed
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
STIRRING
Type
STIRRING
Details
stirred for a further 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
completion of the reaction

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
Smiles
CN1C(=CC=C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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